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Compound of Interest

3-Amino-4-hydroxy-5-
Compound Name:
nitrobenzenesulfonic acid

Cat. No.: B1274320

An Application Note for the Laboratory Scale Synthesis of 3-Amino-4-hydroxy-5-
nitrobenzenesulfonic Acid

Abstract

This application note provides a comprehensive and detailed protocol for the laboratory-scale
synthesis of 3-Amino-4-hydroxy-5-nitrobenzenesulfonic acid (CAS No. 96-93-5). This
compound, also known as 6-nitro-2-aminophenol-4-sulfonic acid, is a pivotal intermediate in the
chemical industry, primarily utilized in the manufacturing of azo dyes.[1][2][3] The described
method is a one-pot, two-step synthesis commencing from o-aminophenol, involving sequential
sulfonation and nitration. This guide is designed for researchers, chemists, and drug
development professionals, offering in-depth procedural details, mechanistic insights, safety
protocols, and characterization methods to ensure a reproducible and high-yield synthesis.

Introduction

3-Amino-4-hydroxy-5-nitrobenzenesulfonic acid is an aromatic organic compound
characterized by the presence of amino, hydroxyl, nitro, and sulfonic acid functional groups
attached to a benzene ring.[2] This unique combination of functional groups makes it a versatile
precursor in organic synthesis, particularly for dyestuffs, where its structure allows for the
creation of various shades with desirable properties like good fastness and solubility.[1] The
quality and purity of this intermediate directly influence the performance of the final dye
product, making a reliable synthesis protocol essential.[1]
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The synthesis route detailed herein is based on a well-established method involving the
electrophilic aromatic substitution of o-aminophenol.[4] The process begins with the sulfonation
of o-aminophenol to form the intermediate 3-amino-4-hydroxybenzenesulfonic acid, which is
subsequently nitrated in the same reaction vessel to yield the final product. This one-pot
approach is efficient, minimizing the need for isolation of the intermediate and thereby
streamlining the workflow.[4]

Reaction Scheme and Mechanism

The synthesis proceeds via a two-step electrophilic aromatic substitution pathway.

Step 1: Sulfonation o-Aminophenol is treated with concentrated sulfuric acid. The hydroxyl (-
OH) and amino (-NHz) groups are strongly activating and ortho-, para-directing. The sulfonation
occurs at the position para to the hydroxyl group, which is also ortho to the amino group,
yielding 3-amino-4-hydroxybenzenesulfonic acid.

Step 2: Nitration The reaction mixture is then cooled, and nitric acid is introduced. The
nitronium ion (NO2+%), the electrophile, attacks the activated ring. The sulfonic acid group is a
deactivating meta-director, while the amino and hydroxyl groups remain activating. The nitration
occurs at the position ortho to the hydroxyl group and meta to the sulfonic acid group, resulting
in the desired product, 3-Amino-4-hydroxy-5-nitrobenzenesulfonic acid.[4][5]
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Caption: Overall reaction scheme for the synthesis.

Materials and Equipment
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Reagents and Chemicals

Reagent CAS No. Formula M.W. ( g/mol) Rec-ommended
Purity

o-Aminophenol 95-55-6 CeH7NO 109.13 >98%

Sulfuric Acid 7664-93-9 H2S0a4 98.08 98% (conc.)

Nitric Acid 7697-37-2 HNOs 63.01 65-70% (conc.)

Deionized Water ~ 7732-18-5 H20 18.02 N/A

Ice N/A H20 18.02 N/A

Equipment

500 mL three-neck round-bottom flask
Magnetic stirrer and stir bar

Heating mantle with temperature controller
Thermometer (-20 to 150 °C)

100 mL dropping funnel

Ice-water bath

Buchner funnel and vacuum flask

Filter paper (e.g., Whatman No. 1)

Beakers and graduated cylinders

Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, face

shield, lab coat.

Detailed Experimental Protocol
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WARNING: This procedure involves highly corrosive and strong oxidizing acids. The nitration

step is highly exothermic and can lead to a runaway reaction if not strictly controlled. This entire

procedure must be performed in a well-ventilated chemical fume hood.

Step 1: Sulfonation of o-Aminophenol

Setup: Assemble the 500 mL three-neck flask with a magnetic stirrer, thermometer, and a
dropping funnel in a fume hood.

Charging Reactants: Carefully add 109.1 g (1.0 mol) of concentrated (98%) sulfuric acid to
the flask. Begin stirring and cool the acid to below 20°C using an ice bath.

Addition of o-Aminophenol: Slowly add 21.8 g (0.2 mol) of o-aminophenol powder to the
stirred sulfuric acid in small portions over 30-45 minutes. Ensure the temperature is
maintained between 25-35°C during the addition.

o Expert Insight: Portion-wise addition is crucial to control the initial exotherm from the acid-
base reaction and dissolution.

Reaction: After the addition is complete, slowly heat the mixture to 100-110°C. Maintain this
temperature for 4-5 hours with continuous stirring. The reaction mixture will become a thick,
homogenous paste.

o Causality: This heating step drives the electrophilic sulfonation to completion, ensuring the
formation of the 3-amino-4-hydroxybenzenesulfonic acid intermediate.[4]

Step 2: Nitration

Cooling: After the sulfonation is complete, turn off the heating and allow the mixture to cool to
approximately 70-80°C. Then, use an ice-water bath to rapidly cool the mixture down to 10-
15°C. This cooling is critical for controlling the subsequent nitration.

Addition of Nitric Acid: Charge the dropping funnel with 19.8 g (~14.1 mL) of concentrated
(68%) nitric acid. Add the nitric acid dropwise to the vigorously stirred reaction mixture over
1.5-2 hours.

o CRITICAL CONTROL POINT: The internal temperature must be maintained below 20°C
throughout the entire addition. Use a larger ice bath and control the addition rate to
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manage the exotherm. A temperature rise above this limit significantly increases the risk of
side reactions and potential runaway conditions.[5]

e Reaction: Once the nitric acid addition is complete, continue stirring the mixture at 15-20°C
for an additional 3 hours to ensure the nitration reaction goes to completion.

Step 3: Product Isolation and Purification

e Quenching: Prepare a large beaker containing 500 g of crushed ice and 200 mL of cold
deionized water.

e Precipitation: Slowly and carefully pour the reaction mixture into the ice-water slurry with
vigorous stirring. The product will precipitate as a solid.

o Expert Insight: This quenching step not only precipitates the product, which has lower
solubility in the diluted acidic solution but also safely dissipates any remaining reactive
species.

o Filtration: Allow the slurry to stand for 30 minutes to ensure complete precipitation. Collect
the solid product by vacuum filtration using a Buchner funnel.

e Washing: Wash the filter cake thoroughly with several portions of cold deionized water (4 x
100 mL) until the filtrate is nearly neutral (pH 5-6). This removes residual sulfuric and nitric
acids.

e Drying: Press the cake firmly on the funnel to remove as much water as possible. Transfer
the solid product to a drying dish and dry in a vacuum oven at 60-70°C to a constant weight.

 Yield and Appearance: The final product should be a khaki or brown powder.[4][6] The
expected yield is approximately 85-90%.[4]

Caption: Experimental workflow for the synthesis.

Data Summary and Characterization
Quantitative Data
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Parameter Value Moles Notes
o-Aminophenol 21.8¢ 0.20 Limiting Reagent
Sulfuric Acid (98%) 109.1¢g 1.11 Reagent and Solvent
Nitric Acid (68%) 19.8¢ 0.22 Nitrating Agent
Sulfonation Temp. 100-110 °C N/A
Nitration Temp. <20°C N/A Critical Parameter
Theoretical Yield 46.8 g 0.20 Bas_ed oner
Aminophenol
Expected Yield (85%) 39.8¢g 0.17 [4]

Product Characterization

e Product Name: 3-Amino-4-hydroxy-5-nitrobenzenesulfonic acid
o CAS Number: 96-93-5[7]

e Molecular Formula: CeHsN206S[7][8]

o Molecular Weight: 234.19 g/mol [7][8]

o Appearance: Khaki to brown powder[4][6]

o Purity Assessment: As per established industrial methods, purity and content can be reliably
determined using High-Performance Liquid Chromatography (HPLC) and diazonium titration.

[4]

Safety and Waste Management

e Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves
(nitrile or neoprene), and chemical splash goggles with a face shield when handling
concentrated acids.
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» Acid Handling: Concentrated sulfuric and nitric acids are extremely corrosive and can cause
severe burns. Measure and transfer them exclusively within a chemical fume hood. Have an
acid spill kit (e.g., sodium bicarbonate) readily available.

 Nitration Hazard: Nitration is a highly energetic reaction. Deviation from the specified
temperature control (< 20°C) can lead to the formation of dinitro products or an uncontrolled,
explosive decomposition. Never add the nitric acid quickly.

o Waste Disposal: The acidic filtrate after product isolation should be carefully neutralized with
a base (e.g., sodium carbonate or calcium hydroxide) before disposal according to local
institutional guidelines. Do not mix with organic solvent waste.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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